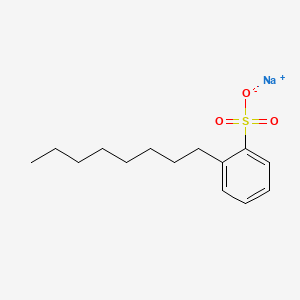Sodium octylbenzenesulfonate
CAS No.: 28675-11-8
Cat. No.: VC18402216
Molecular Formula: C14H21NaO3S
Molecular Weight: 292.37 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 28675-11-8 |
|---|---|
| Molecular Formula | C14H21NaO3S |
| Molecular Weight | 292.37 g/mol |
| IUPAC Name | sodium;2-octylbenzenesulfonate |
| Standard InChI | InChI=1S/C14H22O3S.Na/c1-2-3-4-5-6-7-10-13-11-8-9-12-14(13)18(15,16)17;/h8-9,11-12H,2-7,10H2,1H3,(H,15,16,17);/q;+1/p-1 |
| Standard InChI Key | PFIOPNYSBSJFJJ-UHFFFAOYSA-M |
| Canonical SMILES | CCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Na+] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Isomerism
Sodium 4-octylbenzenesulfonate belongs to the class of linear alkylbenzenesulfonates (LAS), where the sulfonate group () and octyl chain () are positioned at the 1- and 4-positions of the benzene ring, respectively . This structural configuration distinguishes it from isomeric forms such as sodium 2-octylbenzenesulfonate (CAS No. 4206-40-0), where the substituents occupy adjacent positions on the aromatic ring . The para-substituted isomer is preferentially synthesized for industrial applications due to its superior surfactant properties and stability .
Physicochemical Properties
Thermal and Solubility Profile
The compound exhibits a melting point exceeding 300°C, indicative of its ionic lattice stability . Solubility data reveal moderate dissolution in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and methanol, while aqueous solubility is concentration-dependent and influenced by micellization . Table 1 summarizes its principal physical properties.
Table 1: Physical Properties of Sodium 4-Octylbenzenesulfonate
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 292.37 g/mol |
| Melting Point | >300°C |
| Solubility | DMSO (slight), Methanol (slight) |
| Appearance | White to off-white crystalline powder |
| Storage Conditions | -20°C under inert atmosphere |
Spectroscopic and Chromatographic Characterization
Fourier-transform infrared (FTIR) spectroscopy typically shows strong absorption bands at 1180–1050 cm (asymmetric S=O stretching) and 1040–1000 cm (symmetric S=O stretching), corroborating the sulfonate group’s presence . High-performance liquid chromatography (HPLC) methods with UV detection at 254 nm are employed for purity assessment, achieving resolutions >98% in commercial standards .
Micellar Behavior and Critical Concentrations
Critical Micelle Concentration (CMC)
In aqueous solutions, sodium 4-octylbenzenesulfonate self-assembles into micelles at concentrations exceeding its first critical micelle concentration (CMC). A seminal study by Phys. Rev. Lett. (1978) determined CMC values through magnetic susceptibility measurements under high magnetic fields (1.4 T), revealing a pronounced alignment of rod-shaped micelles along the field lines . The second CMC (CMC), corresponding to a structural transition from spherical to cylindrical micelles, was observed at higher concentrations, underscoring the compound’s concentration-dependent aggregation behavior .
Magnetic Field Effects on Micellization
The 1978 study demonstrated that external magnetic fields (up to 1.4 T) significantly alter micellar shape distributions. At 0.1 M concentration, the axial ratio (length/diameter) of micelles increased from 2.5 (zero field) to 4.2 under magnetic exposure, attributed to diamagnetic anisotropy of the alkyl chains . This phenomenon has implications for designing magneto-responsive surfactants in controlled drug delivery systems.
Industrial and Research Applications
Detergent and Emulsification Uses
As a cost-effective surfactant, sodium 4-octylbenzenesulfonate is employed in household detergents, industrial cleansers, and emulsion polymerization processes. Its lower foam generation compared to sodium dodecyl sulfate (SDS) makes it suitable for high-speed washing machines .
Analytical Chemistry
High-purity grades serve as calibration standards in water analysis, particularly for quantifying anionic surfactants via colorimetric assays (e.g., methylene blue active substances test) .
Table 2: Commercial Availability and Pricing (2024 Data)
| Manufacturer | Packaging | Price (USD) | Purity |
|---|---|---|---|
| Sigma-Aldrich | 5 g | 255 | 97% |
| TCI Chemical | 25 g | 771 | >98% |
| Fujifilm Wako | 100 mg | 183 | ≥98% (HPLC) |
Recent Advances and Future Directions
Recent studies explore its utility in nanotechnology, particularly as a templating agent for mesoporous silica synthesis. Further research is needed to elucidate its environmental fate and potential endocrine-disrupting effects, which remain undercharacterized.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume